叔丁基-4-(6-氨基吡啶-2-基)哌嗪-1-羧酸酯

描述

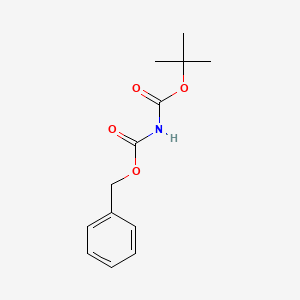

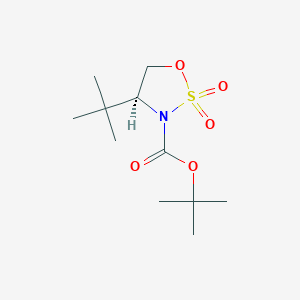

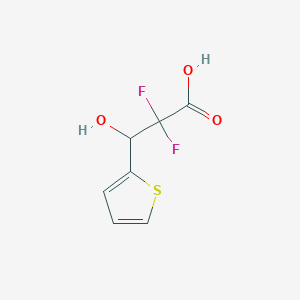

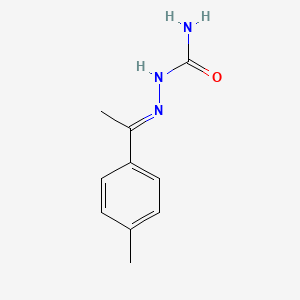

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic chemical synthesis intermediate . It has a molecular formula of C14H22N4O2 .

Synthesis Analysis

This compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another synthesis method involves the use of 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide in anhydrous dichloroethane .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .Chemical Reactions Analysis

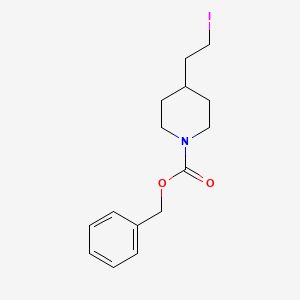

As a pharmaceutical intermediate, Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is mainly used for the synthesis of palbociclib . The reaction environment is replaced with oxygen three times, and irradiated with a blue LED .Physical And Chemical Properties Analysis

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 278.35 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 71.7 Ų .科学研究应用

合成路线和工业应用

凡德他尼的图形化合成路线:一项研究详细介绍了治疗剂凡德他尼的合成路线,重点介绍了叔丁基-4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯在其合成中作为前体的作用。分析表明,涉及该化合物的工艺因更高的产率和商业可行性而有利于工业生产 (W. Mi, 2015).

治疗应用和药物设计

哌嗪衍生物的治疗用途:哌嗪衍生物,包括与叔丁基-4-(6-氨基吡啶-2-基)哌嗪-1-羧酸酯相似的结构,在设计具有多种治疗用途的药物(例如抗精神病药、抗抑郁药和抗癌药)中很重要。对哌嗪核心的修饰可以显着影响这些分子的药用潜力,表明哌嗪基支架在药物发现中的多功能性 (A. Rathi et al., 2016).

环境和毒理学研究

合成酚类抗氧化剂:尽管与叔丁基-4-(6-氨基吡啶-2-基)哌嗪-1-羧酸酯没有直接关系,但对合成酚类抗氧化剂 (SPA) 的研究提供了对合成化合物环境出现、人体接触和毒性的更广泛背景的见解。这项研究强调了了解广泛合成化合物(包括用于制药制造的化合物)对环境和健康的影响的重要性 (Runzeng Liu & S. Mabury, 2020).

作用机制

Target of Action

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is primarily used as an intermediate in the synthesis of Palbociclib . Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle that drive cell proliferation .

Mode of Action

The compound, as an intermediate, contributes to the formation of Palbociclib. Palbociclib inhibits CDK4/6, leading to cell cycle arrest in the G1 phase. This prevents the cell from entering the S phase for DNA replication, thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib affects the Retinoblastoma (Rb) pathway. In a normal cell cycle, CDK4/6 forms a complex with cyclin D, which then phosphorylates Rb proteins. This phosphorylation releases E2F transcription factors that are necessary for the transition from the G1 to S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping E2F transcription factors in check and halting cell cycle progression .

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol , which could influence its absorption and distribution in the body. The pharmacokinetics of the final product, Palbociclib, would be more relevant in a clinical context.

Result of Action

The primary result of the action of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, through its role in the synthesis of Palbociclib, is the inhibition of cell proliferation. This makes Palbociclib an effective therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of Palbociclib. As an intermediate, it is typically handled in controlled laboratory or industrial environments to ensure optimal conditions for its use .

属性

IUPAC Name |

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)